![molecular formula C21H17N3O2S2 B2402754 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 420093-75-0](/img/structure/B2402754.png)
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
A study by Aleksandrov et al. (2020) demonstrated the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its transformation into various derivatives, including 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through a series of chemical reactions such as nitration, sulfonation, bromination, formylation, and acylation (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Radiochemical Applications
Matarrese et al. (2001) explored the use of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET), highlighting their potential in noninvasive assessment of PBR in vivo (Matarrese et al., 2001).
Crystal Structure Analysis
Prabhuswamy et al. (2016) synthesized a compound structurally related to N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide and analyzed its crystal structure, providing insights into the molecular and crystal structure via X-ray diffraction studies (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Optical Properties
Bogza et al. (2018) investigated the optical properties of 2-functionally substituted thieno[3,2-c]quinolines, revealing moderate to high fluorescence quantum yields and potential applications in areas like invisible ink dyes (Bogza et al., 2018).
Anticancer Potential
Mudududdla et al. (2015) synthesized thiophene 2-carboxamides and studied their inhibition of VEGFR and P-gp efflux pumps, showing promise in reversing multi-drug resistance in cancer treatment (Mudududdla et al., 2015).
properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-11-12(2)28-21(18(11)19(22)25)24-20(26)14-10-16(17-8-5-9-27-17)23-15-7-4-3-6-13(14)15/h3-10H,1-2H3,(H2,22,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSLCAAHLQJNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide |
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